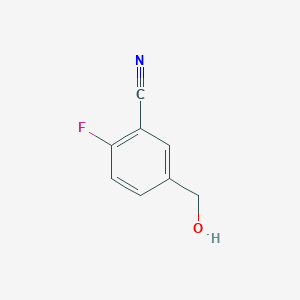

2-Fluoro-5-(hydroxymethyl)benzonitrile

Overview

Description

2-Fluoro-5-(hydroxymethyl)benzonitrile (FHMB) is an organic compound belonging to the class of benzonitriles. It is a colorless liquid with a mild odor and is soluble in water, alcohols, and other organic solvents. FHMB has been studied extensively for its potential applications in the field of medicinal chemistry and is used as a building block for the synthesis of a variety of compounds. FHMB has also been studied for its use in the synthesis of a range of pharmaceuticals, including anticancer drugs, antibiotics, and other therapeutic agents.

Scientific Research Applications

Chemical Synthesis and Flow Iodination

2-Fluoro-5-(hydroxymethyl)benzonitrile is utilized in chemical synthesis, particularly in flow iodination processes. A study by (Dunn et al., 2018) outlines the iodination of related benzonitrile compounds through C-H lithiation, highlighting the importance of such compounds in organometallic chemistry.

Preparation of Fluorinated Compounds

The preparation of fluorinated compounds, including 5-fluorosalicylic acid, is another application. (Shen Li-tao, 2010) describes a process starting from 2-chloro-benzonitrile, demonstrating the role of similar benzonitriles in creating fluorinated derivatives.

Neuroimaging and Radioligands

In neuroimaging, derivatives of this compound are employed as radioligands. A study by (Siméon et al., 2007) describes the synthesis of such a compound for imaging monkey brain metabotropic glutamate subtype-5 receptors, illustrating its use in advanced imaging techniques.

Receptor Antagonists in Pharmacology

These compounds are also significant in the development of receptor antagonists in pharmacology. Research by (Tehrani et al., 2005) identified potent and selective metabotropic glutamate subtype 5 receptor antagonists using a benzonitrile derivative, underscoring its pharmaceutical relevance.

Molecular Structure and Spectroscopy Studies

Molecular structure and vibrational spectroscopic studies of benzonitrile compounds provide insights into their chemical properties. (Sundaraganesan et al., 2009) conducted quantum mechanical calculations on similar compounds, which aids in understanding their behavior in various chemical reactions.

Synthesis of Antidepressants

In the synthesis of antidepressants, compounds related to this compound play a crucial role. (Zhang Dao-zhen, 2010) details the synthesis of an impurity of Citalopram, showcasing the compound's importance in pharmaceutical manufacturing.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-fluoro-5-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVBMNHJMJKTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378783 | |

| Record name | 2-fluoro-5-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

227609-85-0 | |

| Record name | 2-fluoro-5-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)